![molecular formula C16H15NO3 B2927098 methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate CAS No. 887360-74-9](/img/structure/B2927098.png)

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

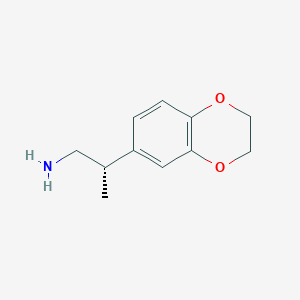

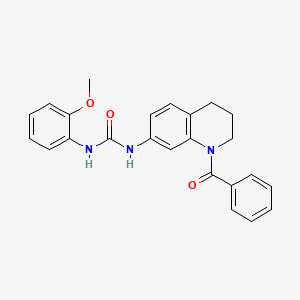

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate is a chemical compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.3 . This compound is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular structure of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate consists of a benzo[e]indole core with a methyl ester group at the 2-position and an ethoxy group at the 5-position .Chemical Reactions Analysis

Indole derivatives, including methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate, can participate in various chemical reactions. For example, they can be used as reactants for the synthesis of other compounds, such as oxazino [4,3-a]indoles .Applications De Recherche Scientifique

Chemical Properties and Reactions

The rearrangement of similarly substituted benzo[g]indole compounds, including structures akin to methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate, has been investigated. The treatment with benzenesulfonyl chloride in an alkaline medium yields pyrrole-4-carboxylic acids via a second-order Beckmann rearrangement. These findings highlight the compound's utility in synthesizing complex molecules with potential biological activity (Stankyavichus et al., 2013).

Synthesis of Biologically Active Molecules

The synthesis and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates, including derivatives related to methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate, have shown potent inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme involved in inflammatory and allergic disorders. This highlights the compound's relevance in synthesizing new anti-inflammatory therapeutics (Karg et al., 2009).

Potential Therapeutic Applications

The expansion of research into derivatives of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate aimed at targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as antitubercular agents signifies its importance in drug discovery. Several synthesized ligands displayed in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, suggesting the compound's utility in designing selective inhibitors with therapeutic applications in tuberculosis (Sharma et al., 2019).

Spectroscopic Analysis and Computational Studies

Spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a closely related compound, provide insights into its electronic nature, reactivity, and non-linear optical (NLO) properties. These studies contribute to understanding the compound's potential as a precursor to biologically active molecules, emphasizing its significance in the synthesis and characterization of new chemical entities (Almutairi et al., 2017).

Orientations Futures

Indole derivatives, including methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate, have diverse biological activities and have the potential to be explored for newer therapeutic possibilities . They can be used in the synthesis of a variety of other compounds, making them valuable in the field of drug discovery .

Mécanisme D'action

Target of Action

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological context . They can interact with their targets in various ways, leading to different biological effects

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways . They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The result of a compound’s action is the molecular and cellular effects it induces. Indole derivatives can have a wide range of effects due to their diverse biological activities

Propriétés

IUPAC Name |

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-3-20-15-9-13-12(8-14(17-13)16(18)19-2)10-6-4-5-7-11(10)15/h4-9,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTSMXTVWZVWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)

![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate](/img/structure/B2927025.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2927034.png)

![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)